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molecular formula C9H6ClNO3 B8804420 3-Chloro-5-cyano-4-methoxybenzoic acid

3-Chloro-5-cyano-4-methoxybenzoic acid

Cat. No. B8804420
M. Wt: 211.60 g/mol
InChI Key: OCTTYRYINIDHGX-UHFFFAOYSA-N
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Patent
US08367843B2

Procedure details

Methyl 3-chloro-5-cyano-4-methoxybenzoate (1.02 g) was dissolved in tetrahydrofuran (15 mL) and water (6 mL), and lithium hydroxide monohydrate (759 mg) was added to the solution, and then the mixture was stirred at room temperature for 90 minutes. The organic solvent was distilled off and the aqueous layer was washed with n-hexane. The aqueous layer was acidified with 1N hydrochloric acid and then extracted with ethyl acetate. The organic layer was washed with saturated brine, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain the title compound (946 mg) as a colorless crystal.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
759 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([C:14]#[N:15])[C:11]=1[O:12][CH3:13])[C:5]([O:7]C)=[O:6].O.[OH-].[Li+]>O1CCCC1.O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([C:14]#[N:15])[C:11]=1[O:12][CH3:13])[C:5]([OH:7])=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
1.02 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=C(C1OC)C#N
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
lithium hydroxide monohydrate
Quantity
759 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The organic solvent was distilled off
WASH
Type
WASH
Details
the aqueous layer was washed with n-hexane
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=C(C1OC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 946 mg
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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